

On-Target Validation of BTX-6654: A Comparative Guide Using SOS1 Knockout Cells

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Compound of Interest

Compound Name: BTX-6654

Cat. No.: B12365265

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This guide provides a comparative analysis of the on-target effects of **BTX-6654**, a novel bifunctional degrader of the Son of Sevenless homolog 1 (SOS1). Utilizing SOS1 knockout (KO) cells, this document presents experimental data demonstrating the target-dependent mechanism of action of **BTX-6654** and compares its performance with other SOS1-targeting alternatives. Detailed experimental protocols and visual diagrams of the signaling pathways and workflows are included to support the findings.

Introduction to BTX-6654 and its Target, SOS1

BTX-6654 is a proteolysis-targeting chimera (PROTAC) that functions as a cereblon-based bifunctional SOS1 degrader.^[1] It is designed to induce the degradation of SOS1, a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.^[2] SOS1 facilitates the exchange of GDP for GTP on RAS, leading to the activation of downstream signaling cascades, most notably the MAPK/ERK pathway, which is frequently hyperactivated in various cancers.^{[3][4][5]} By targeting SOS1 for degradation, **BTX-6654** aims to inhibit this pathway, thereby reducing cell proliferation in tumors with mutations in genes like KRAS.^{[3][6]}

To definitively validate that the anti-proliferative effects of **BTX-6654** are a direct result of its action on SOS1, experiments were conducted using cell lines in which the SOS1 gene has been knocked out. This approach provides a clean genetic model to distinguish on-target from potential off-target effects.

Comparative Analysis of BTX-6654 in Wild-Type vs. SOS1 Knockout Cells

The on-target activity of **BTX-6654** was rigorously tested by comparing its effect on cell viability in parental (wild-type) cancer cell lines versus their SOS1 knockout counterparts. The data unequivocally demonstrates that the efficacy of **BTX-6654** is contingent on the presence of its target, SOS1.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for **BTX-6654** and a related compound, BTX-7312, in parental and SOS1 KO MIA PaCa-2 cells under 3D (anchorage-independent) culture conditions. A significantly higher IC₅₀ value in knockout cells indicates a loss of sensitivity to the compound, confirming its on-target activity.

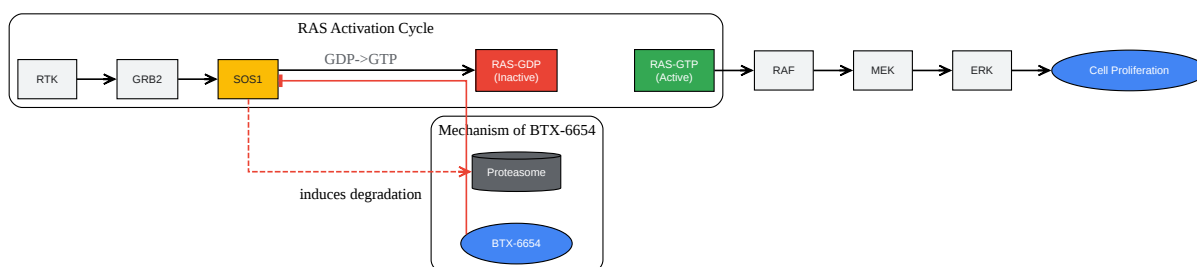
Cell Line	Compound	3D Viability IC ₅₀ (nM)
MIA PaCa-2 (Parental)	BTX-6654	4.6
MIA PaCa-2 (SOS1 KO)	BTX-6654	> 1000
MIA PaCa-2 (Parental)	BTX-7312	1.5
MIA PaCa-2 (SOS1 KO)	BTX-7312	> 1000

Table 1: Comparative IC₅₀ values of **BTX-6654** and BTX-7312 in parental and SOS1 knockout MIA PaCa-2 cells.

As shown in Table 1, while **BTX-6654** potently inhibits the proliferation of parental MIA PaCa-2 cells with a low nanomolar IC₅₀, its activity is dramatically reduced in SOS1 KO cells, with an IC₅₀ value greater than 1000 nM. This stark difference confirms that the anti-proliferative effect of **BTX-6654** is mediated through its intended target, SOS1.

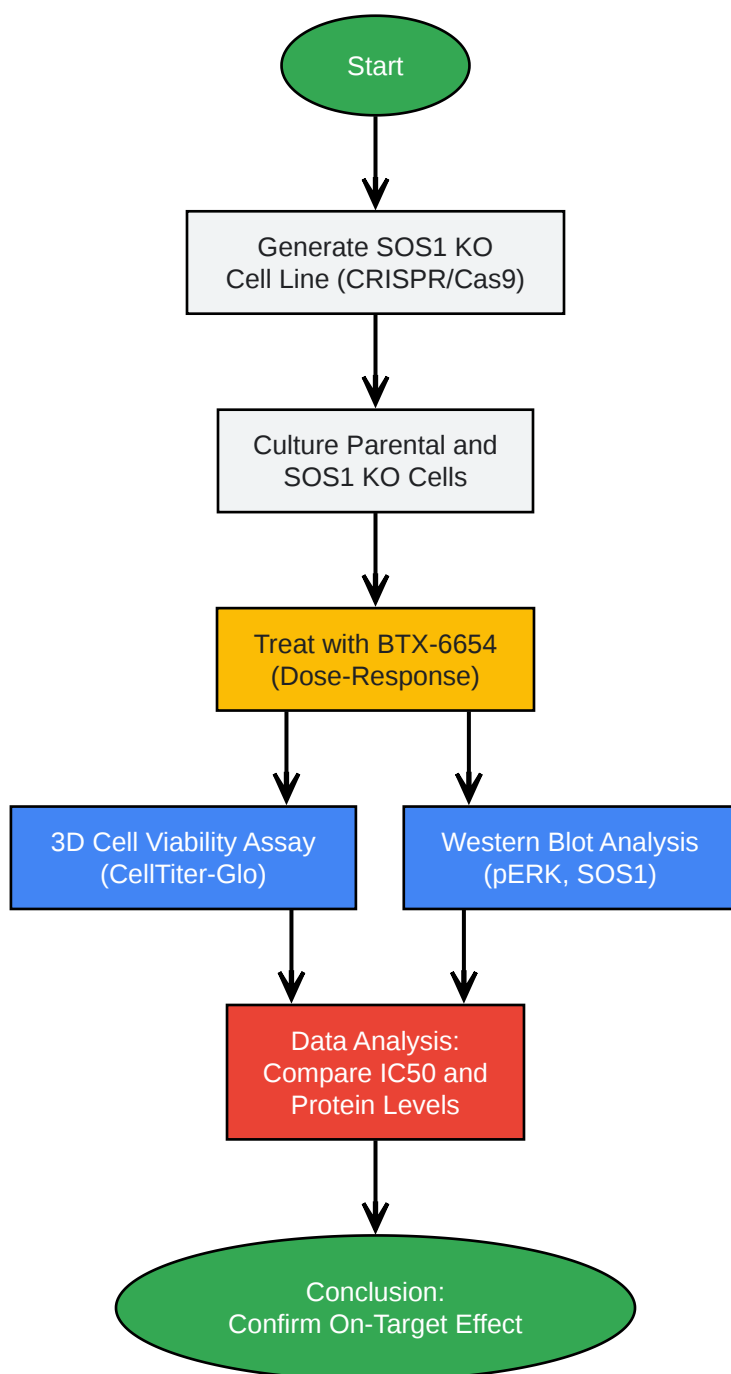
Signaling Pathway and Experimental Workflow

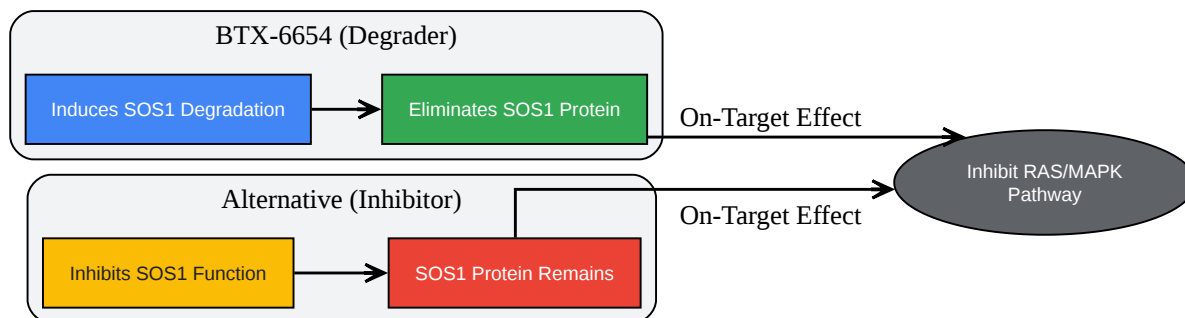
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).



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Caption: SOS1-mediated RAS/MAPK signaling pathway and the mechanism of **BTX-6654**.





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